
5-Bromonaphthalen-1-amine
Overview
Description
5-Bromonaphthalen-1-amine is a brominated aromatic amine featuring a naphthalene backbone with a bromine atom at position 5 and an amine group at position 1. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fluorescent sensors, and heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Naphthalen-1-amine: The synthesis of 5-Bromonaphthalen-1-amine typically involves the bromination of naphthalen-1-amine.
Industrial Production Methods: Industrially, the compound can be produced by the same bromination process but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromonaphthalen-1-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Products like 5-hydroxynaphthalen-1-amine or 5-aminonaphthalen-1-amine.
Oxidation: Products like 5-nitronaphthalen-1-amine.
Reduction: Products like 5-alkylnaphthalen-1-amine.
Scientific Research Applications
Chemical Synthesis
5-Bromonaphthalen-1-amine serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization, making it valuable in the production of dyes, pharmaceuticals, and agrochemicals.
Dye Manufacturing
One of the primary applications of this compound is in dye manufacturing. It is utilized to produce azo dyes, which are widely used in textiles and food coloring. The compound can be coupled with diazonium salts to yield vibrant azo dyes, which exhibit excellent stability and colorfastness.
Case Study: Azo Dye Production
- Process: Coupling reaction with diazonium salts.
- Outcome: High yield of azo dyes with desired color properties.
- Reference: JPH08151353A outlines methods for synthesizing derivatives from this compound that are applicable in dye production .
Pharmaceutical Applications
This compound is also explored for its potential use in pharmaceuticals. Its derivatives have been investigated for biological activity, including antibacterial and antitumor properties.
Antitumor Activity
Research has indicated that certain derivatives derived from this compound exhibit cytotoxic effects against cancer cell lines.
Case Study: Antitumor Screening
- Compound Tested: Derivatives of this compound.
- Results: Significant inhibition of cell proliferation in specific cancer types.
- Source: Studies published in chemical journals focusing on medicinal chemistry.
Material Science
In material science, this compound is used as a precursor for high-performance polymers. Its ability to form stable bonds with other monomers makes it suitable for creating heat-resistant materials.
Polymer Synthesis
The compound can be polymerized to create materials that withstand high temperatures, making it useful in aerospace and automotive applications.
Data Table: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Thermal Stability | >300 °C |
Mechanical Strength | High |
Chemical Resistance | Excellent |
Mechanism of Action
The mechanism of action of 5-Bromonaphthalen-1-amine involves its interaction with various molecular targets. The bromine atom and the amine group allow it to form strong interactions with nucleophilic sites in biological molecules, such as DNA and proteins . This interaction can lead to the formation of adducts, which may interfere with normal cellular processes and potentially lead to mutagenesis or cytotoxicity .
Comparison with Similar Compounds
Positional Isomers and Halogenated Analogues
The reactivity and applications of 5-Bromonaphthalen-1-amine are influenced by the positions of the bromine and amine groups. Below is a comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity in Reductive Amination : Unlike this compound, which forms dual products (pyrrolidine and pyrrole) due to competing reaction pathways , para-substituted anilines (e.g., 2-naphthylamine) in yield single products with high stereoselectivity.
Electronic Effects : The bromine atom at C5 in this compound likely exerts a strong electron-withdrawing effect, influencing its nucleophilic substitution reactivity in RAF kinase inhibitor synthesis .
Halogenated Thiophene Analogues
- Safety Profile : Chlorinated thiophene amines require stringent safety measures (e.g., ventilation, protective gear), suggesting brominated naphthalene amines may necessitate similar precautions .
- Synthetic Flexibility : The chloro-thiophene compound is used in research and development, whereas this compound has broader applications in pharmaceuticals and sensing .
Research Findings and Data
Table 2: Reaction Yields and Selectivity ()
Substrate | Product(s) | Yield (%) | Stereoselectivity |
---|---|---|---|
This compound | Pyrrolidine (3a19) | ~50 | Moderate |
Pyrrole (3a19′) | ~50 | Moderate | |
2-Naphthylamine | Pyrrolidine (3a13) | 85 | High |
Biological Activity
5-Bromonaphthalen-1-amine (CAS Number: 4766-33-0) is an organic compound characterized by a naphthalene ring substituted with a bromine atom at position 5 and an amino group at position 1. This compound is notable for its applications in organic synthesis, particularly as an intermediate in the production of dyes and pharmaceuticals. Its molecular formula is , with a molecular weight of approximately 222.08 g/mol. The compound typically appears as a crystalline solid, melting at 66-68°C and boiling at 156-158°C under reduced pressure conditions .
Toxicological Profile
The biological activity of this compound has been assessed in various studies, highlighting its potential toxicity and safety concerns. The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Research indicates that exposure to this compound should be handled with caution, emphasizing the need for protective measures during its use in laboratory settings.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. A significant investigation demonstrated that the compound exhibits antimicrobial activity against various bacterial strains. For instance, it showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound in developing new antimicrobial agents .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. A study focused on synthesizing derivatives of this compound and evaluating their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer activity, suggesting that modifications to the naphthalene structure could enhance therapeutic efficacy .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that concentrations as low as 50 µg/mL effectively inhibited bacterial growth.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity assay was conducted using human cancer cell lines to assess the effects of this compound and its derivatives. The study utilized MTT assays to measure cell viability after treatment with varying concentrations of the compound. Results indicated IC50 values ranging from 20 to 30 µM for several derivatives, showcasing their potential as anticancer agents.
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various substitution reactions, making it valuable in synthetic chemistry.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromonaphthalen-1-amine, and how can experimental reproducibility be ensured?
Methodological Answer:
- Synthetic Routes : Common methods include nucleophilic aromatic substitution (NAS) on bromonaphthalene precursors or reductive amination of nitro intermediates. For NAS, solvent choice (e.g., DMF, THF) and catalyst (e.g., CuI) significantly impact yields .
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document reaction conditions (temperature, stoichiometry, purification steps) in the main text, with extended data (e.g., NMR spectra, HPLC traces) in supplementary materials . Validate purity via melting point analysis and chromatographic techniques (TLC/HPLC) .
Q. How should researchers characterize this compound to confirm its identity and purity?
Methodological Answer:
- Spectroscopic Characterization : Use -NMR to verify aromatic proton environments and -NMR to confirm bromine-induced deshielding. Mass spectrometry (HRMS) confirms molecular weight.
- Purity Assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient). For new derivatives, elemental analysis (C, H, N) is essential .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Store at 2–8°C in sealed containers to prevent degradation .
- Waste Disposal : Neutralize acidic/basic residues before disposal via licensed chemical waste services .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for specific applications (e.g., catalysis or drug discovery)?
Methodological Answer:
- In Silico Strategies : Perform DFT calculations (e.g., Gaussian, ORCA) to optimize geometry and predict electronic properties (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) screens for binding affinity against target proteins .
- Validation : Compare computational results with experimental data (e.g., X-ray crystallography for solid-state structure) to refine models .
Q. How do researchers resolve contradictions in reported reactivity data for this compound across studies?
Methodological Answer:
- Root-Cause Analysis : Systematically compare reaction conditions (solvent polarity, temperature gradients) and characterization methods. Use control experiments to isolate variables (e.g., trace moisture effects) .
- Data Reconciliation : Cross-reference with primary literature and validate findings via independent replication .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh)) with ligands (e.g., SPhos) to enhance selectivity. Monitor reaction progress via in situ IR spectroscopy .
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) favor oxidative addition, while additives (CsCO) improve base-mediated coupling efficiency .
Q. How can researchers design experiments to probe the environmental fate of this compound degradation byproducts?
Methodological Answer:
- Degradation Studies : Use LC-MS/MS to track hydrolysis/oxidation products under simulated environmental conditions (pH, UV exposure).
- Ecotoxicology : Assess toxicity via Daphnia magna bioassays and model bioaccumulation potential using log values .
Q. Data Presentation and Literature Review
Q. What criteria should guide the inclusion of this compound data in research manuscripts?
Methodological Answer:
- Selectivity : Include only pivotal data (e.g., reaction yields, spectroscopic peaks) in the main text. Provide raw data (e.g., chromatograms, kinetic plots) in supplementary files .
- Citation Standards : Prioritize primary sources (peer-reviewed journals) over patents or preprints. Use tools like Web of Science to identify high-impact references .
Q. How can researchers leverage databases like SciFinder or Reaxys to identify understudied applications of this compound?
Methodological Answer:
Properties
IUPAC Name |
5-bromonaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPCNUAYDOLBDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597676 | |
Record name | 5-Bromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4766-33-0 | |
Record name | 5-Bromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromonaphthalen-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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